molecular formula C12H26N2O B13257855 N,N-Dimethyl-2-[(octan-2-yl)amino]acetamide

N,N-Dimethyl-2-[(octan-2-yl)amino]acetamide

Cat. No.: B13257855
M. Wt: 214.35 g/mol
InChI Key: TZZMHOSYNYHWKF-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-[(octan-2-yl)amino]acetamide is an organic compound with the molecular formula C12H26N2O. It is a derivative of acetamide, where the hydrogen atoms on the nitrogen are replaced by two methyl groups and an octan-2-yl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-[(octan-2-yl)amino]acetamide typically involves the reaction of N,N-dimethylacetamide with an appropriate octan-2-ylamine. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and maximize output. The use of high-purity starting materials and advanced purification techniques, such as distillation and crystallization, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-[(octan-2-yl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: The compound can participate in substitution reactions where the octan-2-yl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethylacetamide oxides, while reduction may produce simpler amines.

Scientific Research Applications

N,N-Dimethyl-2-[(octan-2-yl)amino]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: Employed in the study of enzyme interactions and protein folding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-[(octan-2-yl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylacetamide: A simpler analog without the octan-2-yl group.

    N,N-Diethylacetamide: Similar structure but with ethyl groups instead of methyl groups.

    N,N-Dimethylformamide: Contains a formyl group instead of an acetamide group.

Uniqueness

N,N-Dimethyl-2-[(octan-2-yl)amino]acetamide is unique due to the presence of the octan-2-yl group, which imparts distinct physicochemical properties and enhances its interactions with biological targets. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H26N2O

Molecular Weight

214.35 g/mol

IUPAC Name

N,N-dimethyl-2-(octan-2-ylamino)acetamide

InChI

InChI=1S/C12H26N2O/c1-5-6-7-8-9-11(2)13-10-12(15)14(3)4/h11,13H,5-10H2,1-4H3

InChI Key

TZZMHOSYNYHWKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)NCC(=O)N(C)C

Origin of Product

United States

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